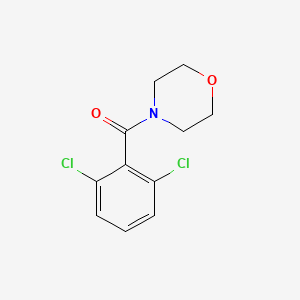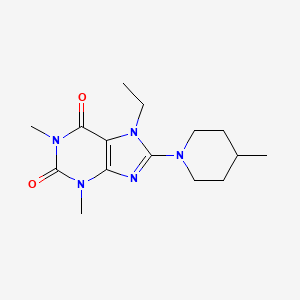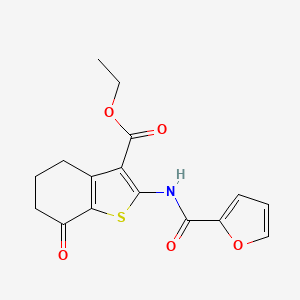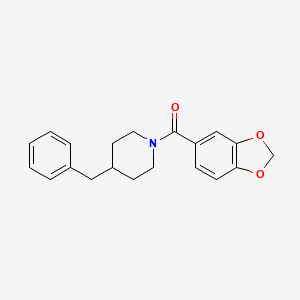![molecular formula C18H17N3O2S B5553012 methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate](/img/structure/B5553012.png)
methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of closely related compounds involves complex reactions that result in unique structural configurations. For instance, methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate and its derivatives have been synthesized through reactions involving specific reagents and conditions to achieve desired molecular structures (Little et al., 2008). These processes highlight the intricate methodologies employed in the synthesis of such compounds, emphasizing the importance of precise reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate" has been explored through X-ray crystallography, revealing detailed crystal structures and conformational dynamics (Moser et al., 2005). These studies provide insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its chemical behavior and interactions.
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds involve various reactions, including nucleophilic displacements and condensation reactions that lead to the formation of new derivatives with distinct properties (Kunishima et al., 1999). These reactions are essential for modifying the chemical structure and enhancing the compound's utility in various applications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular configuration and intermolecular forces present in the compound. Studies have shown that these properties can be determined through analytical techniques and are critical for the compound's application in different chemical processes (Al-Radhi et al., 1971).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability, and degradation pathways, are determined by the molecular structure and functional groups present in the compound. Research into these aspects provides valuable information for harnessing the compound's potential in chemical synthesis and other industrial applications (Hwang et al., 2006).
科学的研究の応用
Crystallographic Analysis
An X-ray crystallographic study highlighted the unique crystal structures of related triazenes, including Methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate. This compound exhibits a distinctive conformation within its crystalline form, revealing insights into its molecular geometry and potential interactions in various environments (Little et al., 2008).
Antimicrobial Activities
Research on novel 1,2,4-Triazole derivatives, including structures related to Methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate, has been conducted to explore their antimicrobial activities. These studies have found that certain compounds in this category exhibit good or moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Hydrogen-Bonded Molecular Crystals
A study on hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene and its derivatives, which share a similar triazine core to Methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate, investigated their ability to form hydrogen-bonded molecular crystals. These compounds demonstrate the potential to create highly ordered three-dimensional networks, offering possibilities for engineering new materials with specific properties (Maly et al., 2007).
Synthesis and Biological Activity
Efforts in synthesizing and studying the biological activities of triazine derivatives have led to the identification of compounds with antimicrobial and potentially antifungal properties. These findings suggest that derivatives of Methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate could serve as starting points for the development of new therapeutic agents (Dabholkar & Ravi, 2010).
作用機序
Without more specific information, it’s difficult to predict the mechanism of action of this compound. If it were a drug, its mechanism would depend on its specific biological targets. If it were a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[6-(4-methylphenyl)-2-sulfanylidene-1,4-dihydro-1,3,5-triazin-3-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-3-5-13(6-4-12)16-19-11-21(18(24)20-16)15-9-7-14(8-10-15)17(22)23-2/h3-10H,11H2,1-2H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSYKQISDXTCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NCN(C(=S)N2)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine](/img/structure/B5552940.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B5552944.png)

![5-butyl-4-ethyl-2-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5552971.png)
![2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5552977.png)

![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552990.png)
![2-[(5-cyano-2,4'-bipyridin-6-yl)thio]-N-cyclopropylacetamide](/img/structure/B5553004.png)


![N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5553016.png)
![ethyl 2-[(6-methoxy-2-naphthyl)methylene]hydrazinecarboxylate](/img/structure/B5553032.png)

